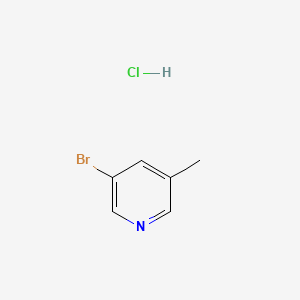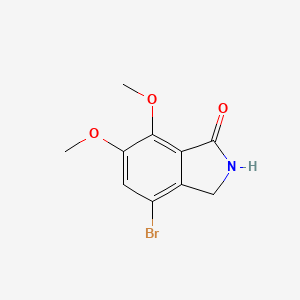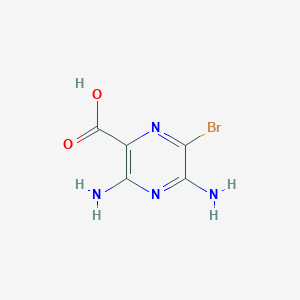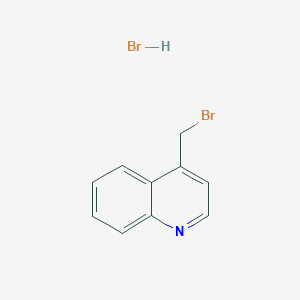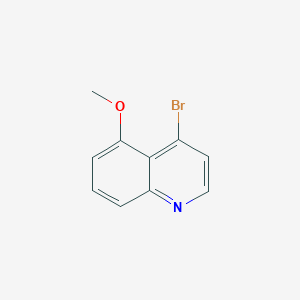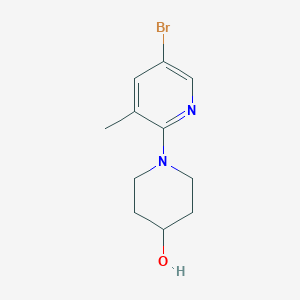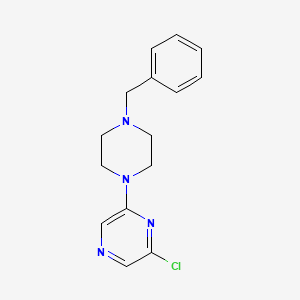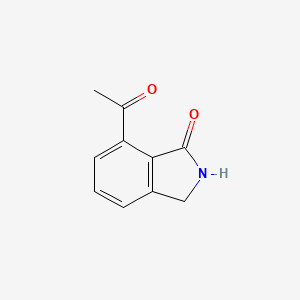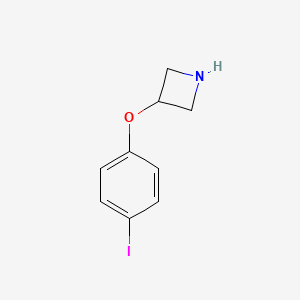
3-(4-碘苯氧基)氮杂环丁烷
描述
“3-(4-Iodophenoxy)azetidine” is a chemical compound with the molecular formula C9H10INO . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A notable method is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
The molecular structure of “3-(4-Iodophenoxy)azetidine” consists of nine carbon atoms, ten hydrogen atoms, one iodine atom, and one oxygen atom . The average mass is 275.086 Da, and the monoisotopic mass is 274.980713 Da .
Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This unique reactivity can be triggered under appropriate reaction conditions .
科学研究应用
-
Synthesis of Azetidines
- Field : Organic Chemistry .
- Application : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Method : This approach can be considered among the most efficient methods for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
- Results : There exist numerous examples in the literature, in which [2 + 2] photocycloaddition reactions have been used for the synthesis of complex natural products .
-
Reactivity of Azetidines
- Field : Organic Synthesis and Medicinal Chemistry .
- Application : Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- Method : The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Results : Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported .
-
Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis
- Field : Organic Chemistry .
- Application : The invention of new [2+2] cycloaddition reactions for azetidine synthesis is one of the most important developments in recent years .
- Method : This involves the reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .
- Results : This method has been used for the synthesis of complex natural products .
-
Applications of Metalated Azetidines
- Field : Organic Chemistry .
- Application : Metalated azetidines have found applications in various chemical reactions .
- Method : The specific method of application depends on the reaction conditions and the type of metal used .
- Results : The use of metalated azetidines has led to remarkable advances in the chemistry and reactivity of azetidines .
-
Practical C(sp3)–H Functionalization
-
Facile Opening with Carbon Nucleophiles
-
Application in Drug Discovery
- Field : Medicinal Chemistry .
- Application : Azetidines have been used as motifs in drug discovery .
- Method : The specific method of application depends on the drug being developed and the role of the azetidine in its structure .
- Results : Azetidines appear in bioactive molecules and natural products, the most known examples of which are azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
-
Application in Polymer Synthesis
- Field : Polymer Chemistry .
- Application : Azetidines have been used in polymer synthesis .
- Method : The specific method of application depends on the type of polymer being synthesized and the role of the azetidine in its structure .
- Results : The use of azetidines in polymer synthesis has led to the development of new types of polymers .
-
Use as Chiral Templates
- Field : Stereochemistry .
- Application : Azetidines have been used as chiral templates .
- Method : The specific method of application depends on the reaction conditions and the type of reaction .
- Results : The use of azetidines as chiral templates has led to the synthesis of complex molecules with defined stereochemistry .
-
3-Phenoxy Azetidine-3-Carboxylic Acid Esters Synthesis
- Field : Organic Chemistry .
- Application : 3-bromoazetidines have been used to synthesize 3-phenoxy azetidine-3-carboxylic acid esters .
- Method : This involves the treatment of 3-bromoazetidines with potassium phenoxide in DMSO at 60 °C .
- Results : The reaction yielded the corresponding 3-phenoxy azetidine-3-carboxylic acid esters .
未来方向
Azetidines have been gaining attention in organic synthesis and medicinal chemistry due to their unique reactivity and stability . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in drug discovery, polymerization, and as chiral templates .
属性
IUPAC Name |
3-(4-iodophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJYPHMSMQSEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311517 | |
| Record name | 3-(4-Iodophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)azetidine | |
CAS RN |
1219948-76-1 | |
| Record name | 3-(4-Iodophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Iodophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



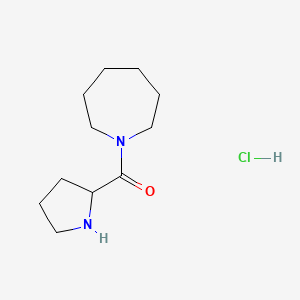

![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)
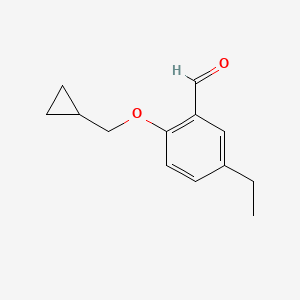
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
